

An In-depth Technical Guide to 2-Methoxyethyl α -cyanoacrylate

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Compound of Interest

Compound Name: 2-Methoxyethyl 2-cyanoacrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyethyl α -cyanoacrylate (MECA), a versatile monomer with significant applications in the medical and pharmaceutical fields. This document details its chemical and physical properties, synthesis, polymerization, and key applications, with a focus on its role as a biomedical adhesive and in drug delivery systems.

Introduction

2-Methoxyethyl α -cyanoacrylate is an ester of cyanoacrylic acid characterized by the presence of a methoxyethyl group in its ester side chain.^[1] This structural feature imparts unique properties to the monomer and its resulting polymer, poly(2-Methoxyethyl α -cyanoacrylate) (PMECA). Notably, MECA is recognized for its lower odor and reduced "blooming" effect—a white, chalky deposit that can form around the bond line—compared to shorter-chain cyanoacrylates.^[2] These characteristics, combined with its biocompatibility, make it a subject of interest for various biomedical applications.^{[1][3]}

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Methoxyethyl α -cyanoacrylate is presented in Table 1. These properties are crucial for understanding its behavior in various applications and for the design of experimental protocols.

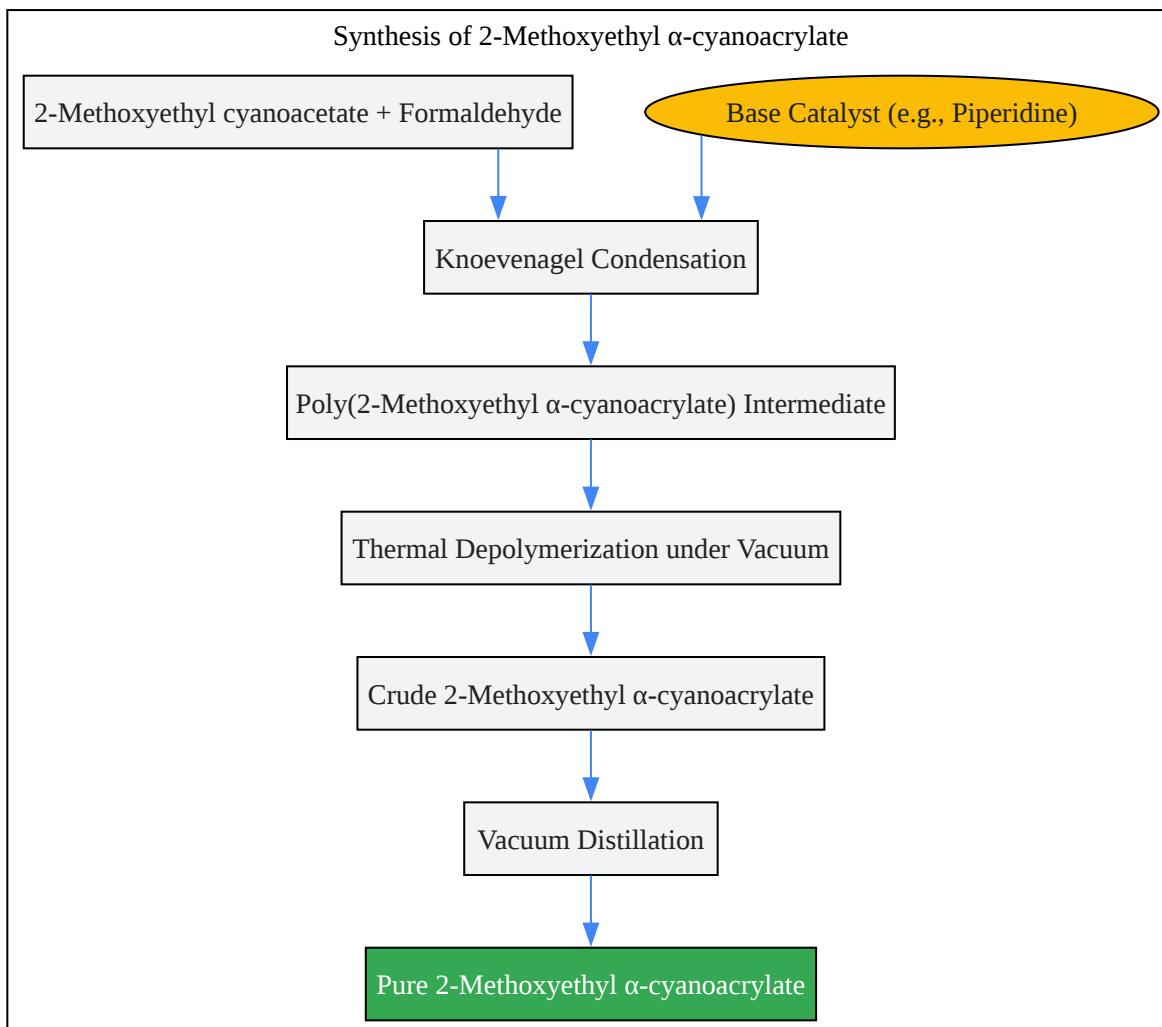
Property	Value	Source(s)
Chemical Formula	$C_7H_9NO_3$	[4] [5]
Molecular Weight	155.15 g/mol	[4] [5]
CAS Number	27816-23-5	[4]
Appearance	Colorless to pale yellow liquid	[6]
Boiling Point	84-87 °C at 2 Torr	[4]
	243.9 °C at 760 mmHg	[6]
Density	$1.091 \pm 0.06 \text{ g/cm}^3$ (Predicted)	[4]
Vapor Pressure	44 hPa at 20 °C	[4]
	0.0312 mmHg at 25°C	[6]
Refractive Index	1.44	[6]
Flash Point	102.7 °C	[6]

Synthesis of 2-Methoxyethyl α -cyanoacrylate

The primary method for synthesizing α -cyanoacrylates, including MECA, is the Knoevenagel condensation.[\[1\]](#)[\[7\]](#) This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde, followed by depolymerization of the resulting polymer.

General Synthesis Pathway

The synthesis of 2-Methoxyethyl α -cyanoacrylate can be conceptualized in the following workflow:



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Caption: Synthesis workflow for 2-Methoxyethyl α -cyanoacrylate.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for cyanoacrylate synthesis.^{[7][8]}

Materials:

- 2-Methoxyethyl cyanoacetate
- Paraformaldehyde
- Piperidine (catalyst)
- Toluene (solvent)
- Hydroquinone (polymerization inhibitor)
- Phosphoric acid (stabilizer)

Procedure:

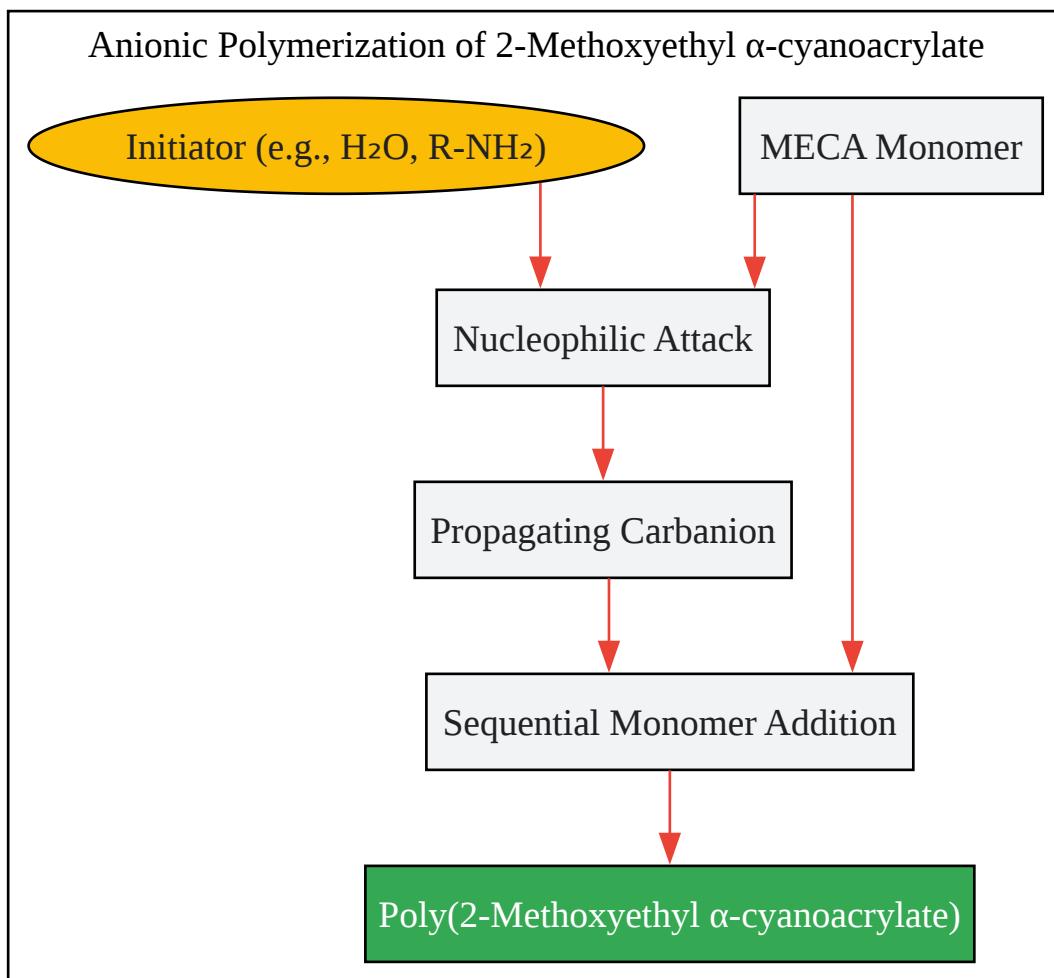
- Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with 2-methoxyethyl cyanoacetate, toluene, and a catalytic amount of piperidine.
- Condensation: Paraformaldehyde is added portion-wise to the stirred mixture. The reaction mixture is heated to reflux, and the water formed during the condensation is removed azeotropically using the Dean-Stark trap.
- Polymerization: After the theoretical amount of water is collected, the toluene is removed by distillation, leaving a viscous prepolymer.
- Depolymerization: The prepolymer is transferred to a distillation apparatus containing hydroquinone and a small amount of phosphoric acid. The mixture is heated under high vacuum.
- Purification: The crude 2-Methoxyethyl α -cyanoacrylate monomer is collected as a distillate. The monomer is then redistilled under high vacuum to achieve high purity.

Polymerization of 2-Methoxyethyl α -cyanoacrylate

2-Methoxyethyl α -cyanoacrylate can undergo both anionic and radical polymerization. The anionic pathway is the most common and is responsible for its rapid adhesive properties.

Anionic Polymerization

Anionic polymerization of cyanoacrylates is initiated by weak bases, such as water or amines. [2][9] The high reactivity of the monomer is due to the electron-withdrawing cyano and ester groups.[2]



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Caption: Anionic polymerization of 2-Methoxyethyl α -cyanoacrylate.

Experimental Protocol: Anionic Polymerization

This protocol describes a typical solution polymerization.

Materials:

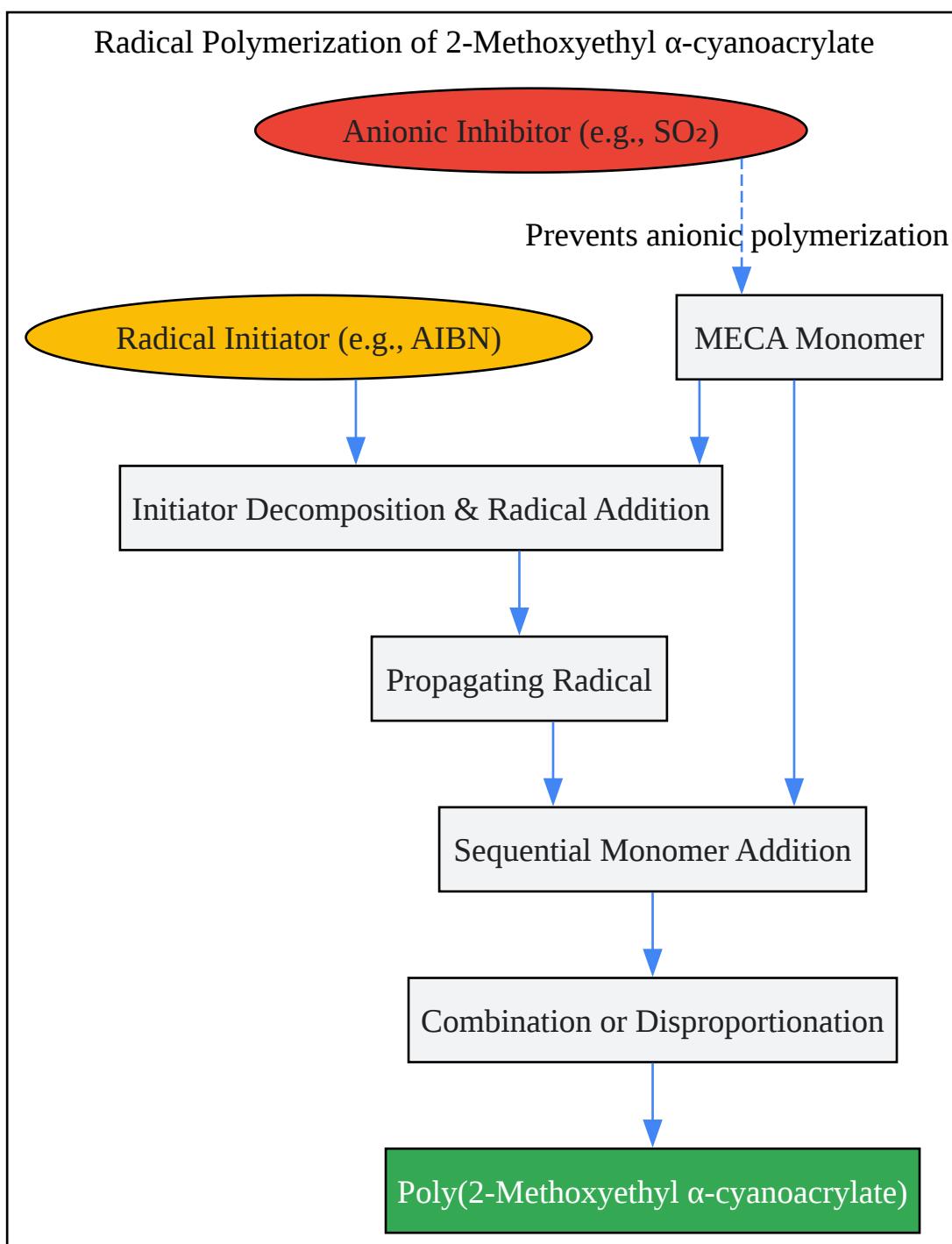
- 2-Methoxyethyl α -cyanoacrylate (freshly distilled)
- Anhydrous tetrahydrofuran (THF)
- Initiator (e.g., a solution of n-butyllithium in hexanes or a tertiary amine)

Procedure:

- Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF.
- Monomer Addition: The freshly distilled 2-Methoxyethyl α -cyanoacrylate is added to the THF via a syringe.
- Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C), and the initiator solution is added dropwise via a syringe.
- Polymerization: The polymerization is typically very rapid. The reaction is allowed to proceed for a specified time.
- Termination: The polymerization is terminated by the addition of a proton source, such as methanol.
- Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol or hexane, followed by filtration and drying under vacuum.

Radical Polymerization

Radical polymerization of cyanoacrylates is also possible but requires specific conditions to avoid the competing anionic polymerization.^{[2][10]} This is typically achieved by using a radical initiator in the presence of an anionic polymerization inhibitor.

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Caption: Radical polymerization of 2-Methoxyethyl α -cyanoacrylate.

Experimental Protocol: Radical Polymerization

This protocol is a representative procedure for radical polymerization.[\[2\]](#)[\[11\]](#)

Materials:

- 2-Methoxyethyl α -cyanoacrylate (with an anionic inhibitor like sulfur dioxide)
- Radical initiator (e.g., azobisisobutyronitrile - AIBN)
- Solvent (e.g., toluene)

Procedure:

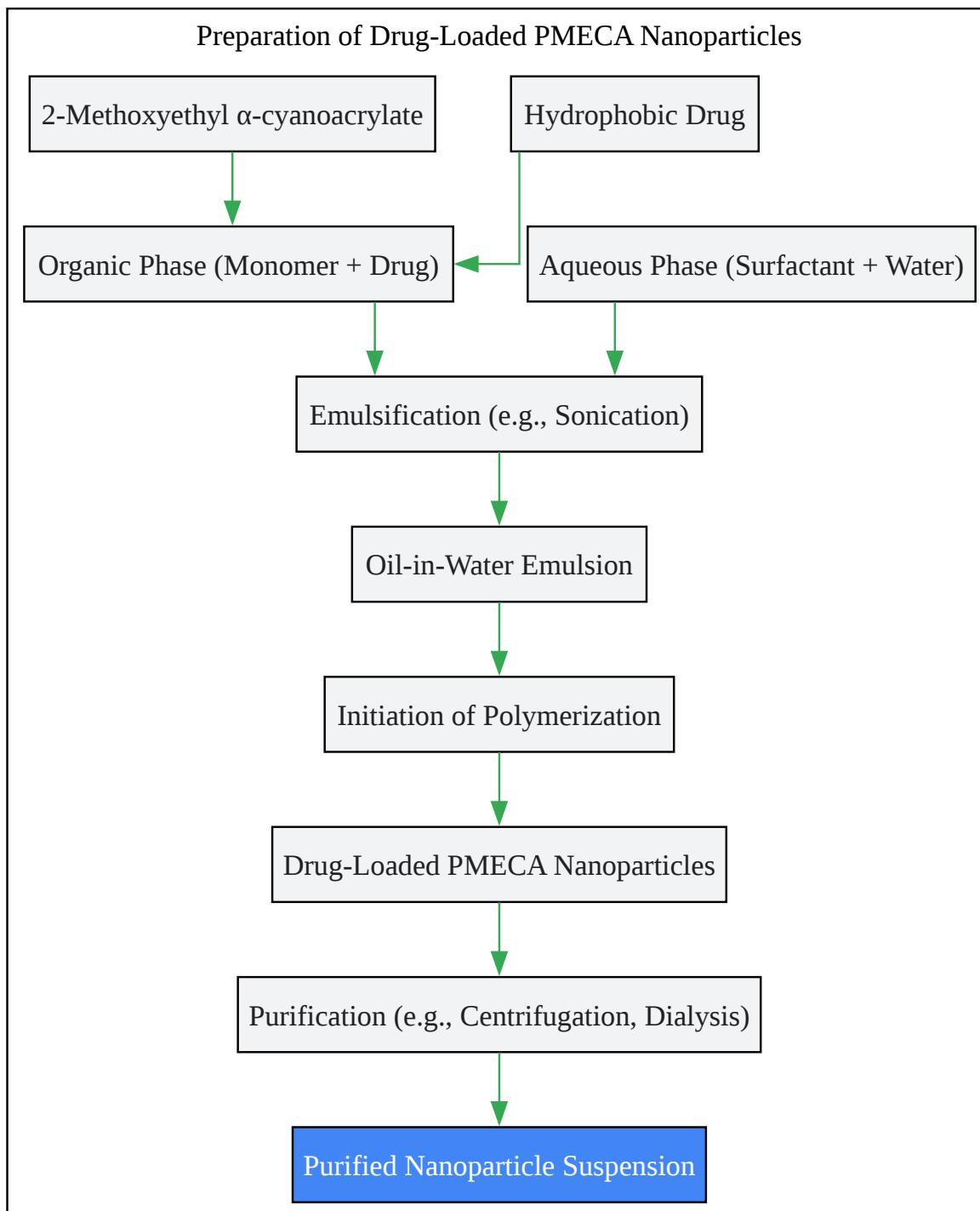
- Reaction Setup: A reaction flask is charged with 2-Methoxyethyl α -cyanoacrylate, toluene, and AIBN.
- Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
- Polymerization: The reaction vessel is heated to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80 °C).
- Monitoring: The reaction is monitored for an increase in viscosity.
- Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Applications in Drug Delivery

Poly(2-Methoxyethyl α -cyanoacrylate) nanoparticles are being explored as carriers for drug delivery due to their biocompatibility and biodegradability.[\[1\]](#)[\[12\]](#) The nanoparticles can be prepared by various methods, including emulsion polymerization and nanoprecipitation.[\[12\]](#)[\[13\]](#)

Nanoparticle Preparation Workflow

The following diagram illustrates a general workflow for preparing drug-loaded PMECA nanoparticles.



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Caption: Workflow for drug-loaded PMECA nanoparticle preparation.

Experimental Protocol: Nanoparticle Preparation by Emulsion Polymerization

This is a representative protocol for preparing drug-loaded nanoparticles.[\[12\]](#)[\[14\]](#)

Materials:

- 2-Methoxyethyl α -cyanoacrylate
- Drug to be encapsulated
- Surfactant (e.g., Polysorbate 80, Pluronic F68)
- Acidified water (e.g., pH 2.5 with HCl)

Procedure:

- Aqueous Phase Preparation: The surfactant is dissolved in acidified water.
- Organic Phase Preparation: The drug is dissolved in the 2-Methoxyethyl α -cyanoacrylate monomer.
- Emulsification: The organic phase is added to the aqueous phase under high-speed stirring or sonication to form an oil-in-water miniemulsion.
- Polymerization: The polymerization is allowed to proceed at room temperature for several hours. The initiation is typically spontaneous due to the presence of hydroxide ions in the aqueous phase.
- Purification: The resulting nanoparticle suspension is purified by centrifugation to remove any aggregates, followed by dialysis or ultracentrifugation to remove unreacted monomer and excess surfactant.

Biocompatibility and Cytotoxicity

The biocompatibility of poly(alkyl cyanoacrylates) is a critical factor for their use in medical applications. Generally, longer alkyl chains in the ester group lead to reduced tissue toxicity.[\[3\]](#) [\[15\]](#) The degradation of poly(cyanoacrylates) can release small amounts of formaldehyde and

an alkyl cyanoacetate, which can contribute to cytotoxicity.[\[15\]](#) However, studies have shown that 2-Methoxyethyl α -cyanoacrylate exhibits good biocompatibility.[\[1\]](#)[\[3\]](#)

Assay	Cell Line / Animal Model	Results	Source(s)
In vitro cytotoxicity	Various cell lines	Generally, longer alkyl chain cyanoacrylates show lower cytotoxicity.	[12]
In vivo biocompatibility	Rat subcutaneous implantation	Alpha-cyanoacrylate showed the lowest inflammatory reaction compared to other cyanoacrylates.	[15]
Hemocompatibility	In vitro	Poly(2-methoxyethyl acrylate) exhibits good blood compatibility.	[16]

Characterization

The identity and purity of 2-Methoxyethyl α -cyanoacrylate and its polymer can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the monomer and polymer. For the monomer, characteristic peaks for the vinyl protons are observed, which disappear upon polymerization.[\[17\]](#)[\[18\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The C=C stretching vibration of the monomer disappears after polymerization, while the characteristic peaks for the cyano (C≡N) and ester (C=O) groups remain.[\[17\]](#)

Conclusion

2-Methoxyethyl α -cyanoacrylate is a promising monomer with distinct advantages over traditional short-chain cyanoacrylates, particularly for biomedical applications. Its lower odor, reduced blooming effect, and favorable biocompatibility profile make it an attractive candidate for use as a tissue adhesive and in the formulation of drug delivery nanoparticles. Further research into optimizing its polymerization processes and in vivo performance will continue to expand its utility in the fields of medicine and drug development.

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References

- 1. nbinno.com [nbinno.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxyethyl 2-cyanoacrylate CAS#: 27816-23-5 [m.chemicalbook.com]
- 5. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Blood compatibility of Poly(2-methoxyethyl acrylate) : Design of a novel bio-interface | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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